Nonahexacontanoic acid
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Overview
Description
Nonahexacontanoic acid, also known as C69H138O2, is a long-chain fatty acid with a molecular weight of 999.83282 g/mol . This compound is characterized by its extensive carbon chain, consisting of 69 carbon atoms, 138 hydrogen atoms, and 2 oxygen atoms . It is a member of the carboxylic acid family, featuring a carboxyl group (-COOH) at one end of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonahexacontanoic acid typically involves the elongation of shorter fatty acid chains through a series of chemical reactions. One common method is the iterative addition of two-carbon units to a growing fatty acid chain. This process can be achieved through the use of malonyl-CoA and acetyl-CoA as building blocks, catalyzed by fatty acid synthase enzymes . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the long carbon chain .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or animal fats. The extraction process typically includes steps like solvent extraction, distillation, and recrystallization to obtain a pure form of the acid . Additionally, biotechnological approaches using genetically engineered microorganisms can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Nonahexacontanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Nonahexacontanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of nonahexacontanoic acid involves its interaction with cellular membranes and enzymes. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the carboxyl group can interact with specific enzymes, modulating their activity and influencing various biochemical pathways . These interactions contribute to the compound’s biological effects, such as its antimicrobial and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (palmitic acid): A shorter fatty acid with 16 carbon atoms.
Octadecanoic acid (stearic acid): An 18-carbon fatty acid.
Eicosanoic acid (arachidic acid): A 20-carbon fatty acid.
Uniqueness
Nonahexacontanoic acid is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter fatty acids . Its high molecular weight and extensive hydrophobic region make it particularly useful in applications requiring long-chain fatty acids .
Properties
CAS No. |
40710-32-5 |
---|---|
Molecular Formula |
C69H138O2 |
Molecular Weight |
999.8 g/mol |
IUPAC Name |
nonahexacontanoic acid |
InChI |
InChI=1S/C69H138O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69(70)71/h2-68H2,1H3,(H,70,71) |
InChI Key |
KTUPKHQFSAAMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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